molecular formula C10H14IN3O B562993 N-Methyl-N'-nitrosonornicotinium Iodide CAS No. 53844-48-7

N-Methyl-N'-nitrosonornicotinium Iodide

Cat. No.: B562993
CAS No.: 53844-48-7
M. Wt: 319.146
InChI Key: LCKVNVKXBMHFMM-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N’-nitrosonornicotinium Iodide typically involves the nitrosation of N-methyl-nornicotine followed by iodination. The reaction conditions often require a controlled environment to ensure the stability of the nitroso group and to prevent decomposition .

Industrial Production Methods: Industrial production methods for N-Methyl-N’-nitrosonornicotinium Iodide are not widely documented due to its primary use in research settings. the synthesis generally follows similar routes as laboratory preparation, with scaled-up reaction vessels and more stringent control over reaction parameters to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N’-nitrosonornicotinium Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methyl-N’-nitrosonornicotinium Iodide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.

    Biology: Investigated for its effects on cellular processes and its role as a carcinogen.

    Medicine: Studied for its potential implications in cancer research and toxicology.

    Industry: Utilized in the development of biochemical assays and proteomics research.

Mechanism of Action

The mechanism of action of N-Methyl-N’-nitrosonornicotinium Iodide involves its interaction with cellular components, leading to the formation of DNA adducts and subsequent mutations. The nitroso group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This interaction disrupts normal cellular functions and can lead to carcinogenesis .

Comparison with Similar Compounds

    N-Nitrosonornicotine: Another nitrosated nicotine derivative with similar carcinogenic properties.

    N-Nitrosopyrrolidine: A structurally related compound with a nitroso group attached to a pyrrolidine ring.

    N-Nitrosodimethylamine: A simpler nitrosamine with potent carcinogenic effects.

Uniqueness: N-Methyl-N’-nitrosonornicotinium Iodide is unique due to its specific structure, which includes both a nitroso group and an iodide ion. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research purposes .

Properties

IUPAC Name

1-methyl-3-(1-nitrosopyrrolidin-2-yl)pyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N3O.HI/c1-12-6-2-4-9(8-12)10-5-3-7-13(10)11-14;/h2,4,6,8,10H,3,5,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKVNVKXBMHFMM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C2CCCN2N=O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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